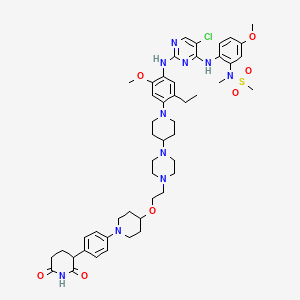

PROTAC EGFR degrader 10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H65ClN10O7S |

|---|---|

Molecular Weight |

973.6 g/mol |

IUPAC Name |

N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C49H65ClN10O7S/c1-6-33-29-42(53-49-51-32-40(50)47(55-49)52-41-13-11-38(65-3)30-44(41)56(2)68(5,63)64)45(66-4)31-43(33)60-19-15-36(16-20-60)59-25-23-57(24-26-59)27-28-67-37-17-21-58(22-18-37)35-9-7-34(8-10-35)39-12-14-46(61)54-48(39)62/h7-11,13,29-32,36-37,39H,6,12,14-28H2,1-5H3,(H,54,61,62)(H2,51,52,53,55) |

InChI Key |

PRHMCAMDDMTIMN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)CCOC4CCN(CC4)C5=CC=C(C=C5)C6CCC(=O)NC6=O)OC)NC7=NC=C(C(=N7)NC8=C(C=C(C=C8)OC)N(C)S(=O)(=O)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC EGFR Degrader MS154

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of targeted cancer therapy is continually evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome the limitations of traditional enzyme inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of MS154, a first-in-class, potent, and selective PROTAC designed to degrade the Epidermal Growth Factor Receptor (EGFR). MS154, a heterobifunctional molecule, leverages the cell's own ubiquitin-proteasome system to eliminate EGFR, a key driver in various cancers, particularly non-small cell lung cancer (NSCLC). This document details the molecular interactions, downstream signaling effects, and quantitative performance of MS154, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to PROTAC EGFR Degrader MS154

MS154 is a synthetic, heterobifunctional small molecule that operates on the principle of targeted protein degradation. It is composed of three key moieties: a ligand that binds to the EGFR kinase domain (derived from the first-generation EGFR inhibitor gefitinib), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that optimally spaces these two components. By hijacking the CRBN E3 ligase, MS154 induces the ubiquitination and subsequent proteasomal degradation of EGFR, offering a distinct advantage over traditional inhibitors by eliminating the entire protein scaffold and its associated functions.

Core Mechanism of Action

The primary mechanism of action of MS154 involves a series of orchestrated intracellular events, transforming it into a catalytic degrader of EGFR.

2.1. Ternary Complex Formation: The cornerstone of MS154's activity is the formation of a transient ternary complex, bringing together EGFR and the CRBN E3 ligase. MS154 acts as a molecular bridge, with its gefitinib-based warhead binding to the EGFR kinase domain and its other end recruiting the CRBN E3 ligase.

2.2. Ubiquitination of EGFR: Once the ternary complex is formed, the proximity of the E3 ligase to EGFR facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of EGFR. This results in the formation of a polyubiquitin chain, which acts as a molecular flag for degradation.

2.3. Proteasomal Degradation: The polyubiquitinated EGFR is then recognized and targeted by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and proteolytically cleaves EGFR into small peptides, effectively eliminating the protein from the cell.

2.4. Catalytic Cycle: A key feature of PROTACs like MS154 is their catalytic nature. Following the degradation of EGFR, MS154 is released and can engage another EGFR and CRBN molecule, initiating a new cycle of degradation. This allows a single molecule of MS154 to induce the degradation of multiple EGFR proteins, contributing to its high potency.

Impact on Downstream Signaling Pathways

By inducing the degradation of EGFR, MS154 effectively abrogates the downstream signaling cascades that are often constitutively activated in cancer cells, leading to anti-proliferative and pro-apoptotic effects. The primary pathways inhibited are:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Its downregulation by MS154-mediated EGFR degradation contributes to the induction of apoptosis.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a critical role in cell division and proliferation. Inhibition of this pathway is a key contributor to the anti-proliferative effects of MS154.

Quantitative Data Summary

The efficacy of MS154 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Degradation Potency of MS154

| Parameter | Target/Cell Line | Value | Reference |

| Binding Affinity (Kd) | EGFR WT | 1.8 nM | |

| EGFR L858R mutant | 3.8 nM | ||

| Degradation Potency (DC50) | HCC827 (EGFR del19) | 11 nM | |

| H3255 (EGFR L858R) | 25 nM |

Table 2: Anti-proliferative Activity of MS154

| Parameter | Cell Line | Value | Reference |

| Anti-proliferative Activity (IC50) | H3255 | Less potent than MS39 and PROTAC3 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of MS154.

5.1. Western Blotting for EGFR Degradation

This protocol is a standard method to quantify the reduction of a target protein following PROTAC treatment.

-

Cell Culture and Treatment:

-

Plate mutant EGFR-expressing cells (e.g., HCC-827 or H3255) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of MS154 (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1

-

The Consequential Cascade: A Technical Guide to the Downstream Signaling Pathways of PROTAC EGFR Degraders

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to overcome the limitations of traditional enzyme inhibitors. In the context of Epidermal Growth Factor Receptor (EGFR)-driven malignancies, PROTACs have demonstrated immense potential by not only ablating the receptor itself but also profoundly impacting the intricate network of downstream signaling pathways that fuel tumor growth and survival. This technical guide provides an in-depth exploration of the core downstream signaling cascades modulated by PROTAC-mediated EGFR degradation, supported by quantitative data, detailed experimental methodologies, and visual pathway representations.

Core Downstream Signaling Pathways Modulated by EGFR Degradation

The degradation of EGFR by PROTACs triggers a cascade of effects on multiple signaling pathways critical for cancer cell pathophysiology. The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway, all of which are central to cell proliferation, survival, and differentiation.[1][2][3][4] Additionally, the degradation of EGFR has been shown to impact the PLCγ-PKC pathway, induce apoptosis, and cause cell cycle arrest.[2][5][6][7][8][9] Emerging evidence also points to the modulation of other critical pathways such as NF-κB, c-Met, and HER-2 signaling, highlighting the comprehensive impact of EGFR removal.[4][10]

RAS-RAF-MEK-ERK (MAPK) Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[1][2] Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on EGFR, recruiting the guanine nucleotide exchange factor SOS, which in turn activates RAS. Activated RAS initiates a phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. PROTAC-mediated degradation of EGFR leads to a significant reduction in the phosphorylation levels of ERK, thereby inhibiting this pro-proliferative pathway.[5]

References

- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of potent epidermal growth factor receptor (EGFR) degraders by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Technical Core of PROTAC EGFR Degrader 10: An In-Depth Guide to E3 Ligase Recruitment and Target Elimination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC EGFR Degrader 10, a promising molecule in the field of targeted protein degradation. We delve into its mechanism of action, focusing on the crucial recruitment of the Cereblon (CRBN) E3 ligase to achieve selective degradation of the Epidermal Growth Factor Receptor (EGFR). This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the core concepts through signaling pathways and experimental workflows.

Quantitative Data Summary

The efficacy of a PROTAC is determined by its ability to bind to its target and the E3 ligase, form a stable ternary complex, and ultimately induce degradation of the target protein. Below is a summary of the key quantitative parameters for this compound (also known as MS154), a gefitinib-based degrader that recruits the CRBN E3 ligase.[1] For comparative purposes, data for other relevant EGFR PROTACs are also included.

Table 1: Degradation Potency of EGFR PROTACs

| Compound/PROTAC Name | E3 Ligase Recruited | Cell Line | Target EGFR Mutant | DC50 (nM) | Dmax (% Degradation) | Treatment Time (h) |

| This compound (MS154) | CRBN | HCC-827 | Exon 19 deletion | 11 | >95% at 50 nM | 16 |

| This compound (MS154) | CRBN | H3255 | L858R | 25 | >95% at 50 nM | 16 |

| Compound 13b | CRBN | NCI-H1975 | L858R/T790M | 13.2 | Not Specified | Not Specified |

| MS39 | VHL | HCC-827 | Exon 19 deletion | 5.0 | >95% at 50 nM | 16 |

| MS39 | VHL | H3255 | L858R | 3.3 | >95% at 50 nM | 16 |

Table 2: Binding Affinities of this compound (MS154)

| Compound | Target Protein | Binding Affinity (Kd, nM) |

| This compound (MS154) | EGFR WT | 1.8 ± 0.4 |

| This compound (MS154) | EGFR L858R Mutant | 3.8 ± 0.5 |

| Gefitinib (Parental Inhibitor) | EGFR WT | 1.1 ± 0.2 |

| Gefitinib (Parental Inhibitor) | EGFR L858R Mutant | 0.8 ± 0.2 |

Table 3: Cellular Proliferation Inhibition

| Compound | Cell Line | Target EGFR Mutant | IC50 (nM) |

| This compound (Compound B56) | BaF3 | WT and mutants | <150 |

Core Signaling and Mechanistic Pathways

To understand the context of this compound's function, it is essential to visualize the EGFR signaling pathway it disrupts and the mechanism by which it achieves this.

The EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[2] Its dysregulation is a key driver in various cancers. The following diagram illustrates a simplified EGFR signaling pathway.

Mechanism of Action for this compound

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[3] this compound achieves this by forming a ternary complex between EGFR and the CRBN E3 ligase.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Western Blotting for EGFR Degradation

This protocol allows for the quantification of EGFR protein levels in cells following treatment with a PROTAC, enabling the determination of DC50 and Dmax values.

Materials:

-

Cancer cell lines (e.g., HCC-827, H3255)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-EGFR, Mouse anti-β-actin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

Enhanced Chemiluminescence (ECL) substrate

-

Digital imaging system

Procedure:

-

Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Incubation: Culture cells overnight under standard conditions (37°C, 5% CO2).

-

PROTAC Treatment:

-

For dose-response, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO).

-

Incubate for the desired time (e.g., 16 hours).

-

-

Cell Lysis:

-

After treatment, place plates on ice and wash cells twice with ice-cold PBS.

-

Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies (anti-EGFR and loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal.

-

Quantify band intensities using densitometry software.

-

Normalize EGFR band intensity to the loading control.

-

Calculate the percentage of remaining EGFR relative to the vehicle control.

-

Plot the percentage of remaining EGFR against the log of the PROTAC concentration to determine the DC50 value.

-

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound on the proliferation of cancer cells and to determine its IC50 value.

Materials:

-

Cancer cell lines (e.g., BaF3)

-

96-well plates

-

Complete growth medium

-

This compound

-

DMSO (vehicle control)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Drug Treatment: Add 10 µL of various concentrations of this compound or vehicle control to the wells.

-

Incubation: Incubate the plate for an appropriate period (e.g., 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percentage of viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. This protocol outlines the general steps for assessing the binding of this compound to EGFR.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant EGFR protein (ligand)

-

This compound (analyte)

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Procedure:

-

Sensor Chip Preparation: Activate the sensor chip surface using EDC/NHS.

-

Ligand Immobilization: Immobilize the recombinant EGFR protein onto the sensor chip surface via amine coupling to a target response level. A reference channel should be prepared similarly without the protein.

-

Analyte Preparation: Prepare a series of dilutions of this compound in running buffer.

-

Binding Analysis:

-

Inject the different concentrations of the PROTAC over the EGFR and reference surfaces.

-

Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).

-

-

Regeneration: After each cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis:

-

Subtract the reference channel data from the active channel data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Note on Ternary Complex Analysis: To study the formation of the ternary complex (EGFR-PROTAC-CRBN), one protein (e.g., EGFR) can be immobilized on the chip. Then, a pre-incubated mixture of the PROTAC and the second protein (CRBN) is injected as the analyte. Comparing the binding kinetics to the binary interactions allows for the determination of cooperativity.

This guide provides a foundational understanding of this compound, its mechanism, and the experimental approaches for its characterization. The provided data and protocols serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery.

References

- 1. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Binding Affinity and Activity of PROTAC EGFR Degrader 10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, cellular activity, and mechanism of action of the Proteolysis Targeting Chimera (PROTAC) EGFR degrader 10, also known as MS154. This document details the quantitative binding data, experimental methodologies, and relevant biological pathways to support further research and development in the field of targeted protein degradation.

Core Concepts: PROTAC-mediated Degradation of EGFR

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.[1] PROTAC EGFR degrader 10 is a first-in-class, gefitinib-based PROTAC that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the Epidermal Growth Factor Receptor (EGFR).[2]

The mechanism of action involves the formation of a ternary complex between EGFR, this compound, and the CRBN E3 ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the 26S proteasome.[1] This approach offers a potential therapeutic strategy to overcome resistance to traditional EGFR inhibitors in non-small-cell lung cancers.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity to CRBN and EGFR, as well as its cellular degradation and anti-proliferative activities.

Table 1: Binding Affinity of this compound

| Target Protein | Ligand | Assay Type | Affinity Constant (K) | Value (nM) |

| CRBN-DDB1 | This compound | Fluorescence Polarization | Ki | 37[3] |

| EGFR WT | This compound | Biochemical Assay | Kd | 1.8 ± 4[2] |

| EGFR L858R Mutant | This compound | Biochemical Assay | Kd | 3.8 ± 5[2] |

Table 2: Cellular Activity of this compound

| Cell Line | EGFR Mutation | Activity Metric | Value (nM) |

| HCC-827 | Exon 19 deletion | DC50 | 11[2] |

| H3255 | L858R | DC50 | 25[2] |

| BaF3 (Wild Type & EGFR mutants) | - | IC50 | <150[3] |

Signaling Pathways

The degradation of EGFR by this compound impacts downstream signaling pathways crucial for cell proliferation and survival. The following diagram illustrates the canonical EGFR signaling cascade and the point of intervention by the PROTAC.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used in the field of PROTAC development.

Fluorescence Polarization (FP) Binding Assay for CRBN

This protocol outlines a competitive binding assay to determine the affinity of this compound for the CRBN-DDB1 complex.

Protocol Steps:

-

Reagent Preparation: Prepare solutions of purified CRBN-DDB1 protein complex, a fluorescently labeled CRBN ligand (e.g., fluorescently tagged thalidomide), and a dilution series of this compound in a suitable assay buffer.

-

Plate Setup: In a low-volume, black 384-well plate, add the serially diluted this compound.

-

Reaction Mixture: Add a pre-mixed solution of the fluorescent probe and the CRBN-DDB1 complex to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters.

-

Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the PROTAC. The data is then plotted to determine the IC50 value, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Western Blot Analysis for EGFR Degradation

This protocol describes the use of Western blotting to quantify the degradation of EGFR in cancer cell lines following treatment with this compound.

Protocol Steps:

-

Cell Culture and Treatment: Plate and culture relevant cancer cell lines (e.g., HCC-827, H3255). Treat the cells with a range of concentrations of this compound for a predetermined duration.

-

Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for EGFR. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) should also be used.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the intensity of the EGFR and loading control bands. Normalize the EGFR band intensity to the loading control and compare to the vehicle-treated control to determine the percentage of EGFR degradation at each PROTAC concentration. The half-maximal degradation concentration (DC50) can then be calculated.

Conclusion

This compound demonstrates potent and selective degradation of EGFR in cancer cell lines harboring specific mutations. The binding affinity data and cellular activity metrics provide a strong foundation for its further investigation as a potential therapeutic agent. The experimental protocols and pathway diagrams included in this guide are intended to facilitate the design and execution of future studies in this area.

References

The Effect of PROTAC EGFR Degrader 10 on EGFR Phosphorylation: A Technical Guide

This technical guide provides a comprehensive overview of the mechanism and effect of PROTAC EGFR Degrader 10 on the phosphorylation of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and targeted protein degradation.

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2][3][4] this compound is a heterobifunctional molecule designed to specifically target EGFR for degradation, thereby inhibiting its downstream signaling pathways, which are often dysregulated in various cancers.[5]

Mechanism of Action

This compound functions by simultaneously binding to both EGFR and an E3 ubiquitin ligase, such as Cereblon (CRBN).[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to EGFR, marking it for degradation by the 26S proteasome. The degradation of EGFR leads to the attenuation of its downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] By physically removing the EGFR protein, PROTACs can overcome resistance mechanisms associated with traditional small molecule inhibitors that only block the receptor's kinase activity.[1][3]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound (also referred to as Compound B56) and a closely related, well-characterized CRBN-recruiting EGFR degrader, MS154 (Compound 10).

| Compound | Target E3 Ligase | Cell Line | DC50 (nM) | IC50 (nM) | Reference |

| This compound (B56) | CRBN | BaF3 | < 100 | < 150 | [5] |

| MS154 (Compound 10) | CRBN | HCC-827 | 11 | - | [6] |

| MS154 (Compound 10) | CRBN | H3255 | 25 | - | [6] |

-

DC50: Half-maximal degradation concentration.

-

IC50: Half-maximal inhibitory concentration for cell proliferation.

Experimental Protocol: Western Blot for EGFR Phosphorylation

This protocol details the steps to assess the effect of this compound on total EGFR and phosphorylated EGFR levels in a relevant cancer cell line (e.g., HCC-827, which harbors an EGFR exon 19 deletion).

Materials and Reagents

-

Cell Line: HCC-827 (human non-small cell lung cancer)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound: Stock solution in DMSO

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

Transfer Membrane: PVDF or nitrocellulose membrane

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-EGFR

-

Rabbit anti-phospho-EGFR (Tyr1068)

-

Mouse anti-β-actin or anti-GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

-

Imaging System: Chemiluminescence imager

Experimental Workflow

Step-by-Step Procedure

-

Cell Seeding: Seed HCC-827 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Incubate overnight.

-

PROTAC Treatment:

-

For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for a fixed time (e.g., 16 hours).

-

For time-course experiments, treat cells with a fixed concentration (e.g., 100 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000.

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection and Imaging:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the phospho-EGFR and total EGFR band intensities to the loading control.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Plot the results to visualize the dose-dependent or time-dependent effect of this compound on EGFR and its phosphorylation.

-

Expected Outcomes

Treatment with this compound is expected to result in a dose- and time-dependent decrease in the protein levels of both total EGFR and phosphorylated EGFR.[6] The reduction in phosphorylated EGFR demonstrates the PROTAC's ability to not only eliminate the EGFR protein scaffold but also to effectively shut down its signaling activity. This dual action highlights the therapeutic potential of PROTAC EGFR degraders in overcoming the limitations of traditional kinase inhibitors.

References

- 1. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 2. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Distribution of PROTAC EGFR Degrader 10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and distribution of PROTAC EGFR degrader 10, also known as MS154. This document consolidates available quantitative data, details relevant experimental protocols, and presents visual diagrams of key biological pathways and experimental workflows to facilitate a deeper understanding of this targeted protein degrader.

Introduction to this compound (MS154)

This compound (MS154) is a heterobifunctional proteolysis-targeting chimera designed to selectively induce the degradation of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein frequently implicated in various cancers. MS154 is a first-in-class, gefitinib-based degrader that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By hijacking the cell's ubiquitin-proteasome system, MS154 facilitates the ubiquitination and subsequent degradation of EGFR, offering a promising therapeutic strategy to overcome resistance to traditional EGFR inhibitors.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (MS154).

Table 1: In Vitro Degradation and Proliferation Inhibition

| Cell Line | EGFR Mutation Status | DC₅₀ (nM) | IC₅₀ (nM) | Reference |

| HCC-827 | Exon 19 Deletion | 11 | 180 | [3] |

| H3255 | L858R | 25 | Not Reported | [1] |

| BaF3 | Wild Type & EGFR Mutants | <100 | <150 | [4][5] |

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

Table 2: Binding Affinities

| Protein | Binding Affinity (Kᵢ, nM) | Reference |

| CRBN-DDB1 | 37 | [4][5] |

| Protein | Binding Affinity (Kd, nM) | Reference |

| EGFR WT | 1.8 ± 0.4 | [1] |

| EGFR L858R Mutant | 3.8 ± 0.5 | [1] |

Kᵢ: Inhibitory constant. Kd: Dissociation constant.

Cellular Uptake and Distribution

While specific studies detailing the cellular uptake and subcellular distribution of this compound are limited, its design based on the small molecule inhibitor gefitinib provides some insights. A study on gefitinib's subcellular distribution in Caco-2 cells indicated that it is predominantly located in the cytosolic and membrane fractions.[6] However, the larger size and altered physicochemical properties of PROTACs mean their cellular entry and localization may differ significantly.

General mechanisms for small molecule uptake include passive diffusion across the cell membrane and carrier-mediated transport. The relatively high molecular weight of PROTACs can pose a challenge to passive diffusion.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's cellular uptake and distribution. While not all of these have been specifically published for MS154, they represent the standard approaches in the field.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the PROTAC at various concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize the target protein signal to a loading control (e.g., β-actin).

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the PROTAC on cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

PROTAC stock solution

-

MTT reagent or CellTiter-Glo® reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the assay reagent (MTT or CellTiter-Glo®) to each well.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the PROTAC concentration.

LC-MS/MS for Intracellular PROTAC Quantification

This method allows for the precise measurement of PROTAC concentration within cells.[7][8][9]

Materials:

-

Cell culture plates

-

PBS

-

Acetonitrile or other organic solvent for extraction

-

Internal standard (a stable isotope-labeled version of the PROTAC if available)

-

LC-MS/MS system

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the PROTAC. At the desired time point, wash the cells with ice-cold PBS to remove extracellular compound and harvest the cells.

-

Cell Lysis and Extraction: Lyse the cells and extract the PROTAC and internal standard using an organic solvent.

-

Sample Preparation: Centrifuge the samples to pellet cell debris and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The PROTAC is separated by liquid chromatography and detected and quantified by tandem mass spectrometry.

-

Data Analysis: Generate a standard curve using known concentrations of the PROTAC to calculate the intracellular concentration in the samples.

Subcellular Fractionation

This technique is used to determine the distribution of the PROTAC in different cellular compartments.[6][10]

Materials:

-

Subcellular fractionation kit (commercially available kits for cytoplasm, membrane, nucleus, and mitochondria)

-

Dounce homogenizer or sonicator

-

Ultracentrifuge

Procedure:

-

Cell Harvesting: Treat and harvest cells as described previously.

-

Homogenization: Homogenize the cells to disrupt the plasma membrane while keeping organelles intact.

-

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to sequentially pellet different organelles (e.g., nuclei, mitochondria, microsomes).

-

Fraction Collection: Collect the supernatant (cytosol) and the pellets corresponding to different subcellular fractions.

-

PROTAC Quantification: Quantify the amount of PROTAC in each fraction using LC-MS/MS.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

Caption: Simplified EGFR Signaling Pathway.

Caption: General Mechanism of Action for this compound.

Caption: Experimental Workflow for Cellular Uptake and Distribution Analysis.

References

- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Subcellular localization of several structurally different tyrosine kinase inhibitors | ADMET and DMPK [pub.iapchem.org]

- 7. lcms.cz [lcms.cz]

- 8. sciex.com [sciex.com]

- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Subcellular Fractionation and Localization - da ta biotech [databiotech.co.il]

PROTAC EGFR degrader 10 role in ubiquitin-proteasome system

An In-depth Technical Guide: The Role of PROTAC EGFR Degrader 10 in the Ubiquitin-Proteasome System

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the progression of various cancers, particularly non-small-cell lung cancer (NSCLC).[2][4] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, their efficacy is often limited by the emergence of acquired resistance mutations.[5]

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy to overcome the limitations of traditional occupancy-driven inhibitors.[5] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach. These heterobifunctional molecules are designed to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[2][6]

This technical guide provides a comprehensive overview of a specific degrader, this compound (also referred to as MS154 or Compound 10 in specific literature), focusing on its mechanism of action within the ubiquitin-proteasome pathway. It includes detailed experimental protocols, quantitative data, and pathway visualizations to serve as a resource for researchers, scientists, and drug development professionals. It is important to note that the designation "PROTAC 10" has been used for different molecules in various studies; this guide focuses on the well-characterized gefitinib-based, cereblon (CRBN)-recruiting degrader.[7][8]

The Ubiquitin-Proteasome System (UPS): The Cell's Disposal Machinery

The ubiquitin-proteasome system (UPS) is the primary pathway for controlled degradation of most intracellular proteins, regulating cellular homeostasis.[9][10] The process involves two major successive steps: the covalent attachment of a polyubiquitin chain to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.[11][12]

The ubiquitination process is carried out by a three-enzyme cascade:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[10][13]

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[13]

-

E3 (Ubiquitin Ligase): The key component for substrate recognition. It binds to both the E2-ubiquitin complex and the specific protein target, facilitating the transfer of ubiquitin to a lysine residue on the target protein.[9][13] The repeated action of this cascade results in a polyubiquitin chain, which acts as a degradation signal.[13]

The polyubiquitinated protein is then recognized by the 26S proteasome, a large multi-protein complex, which unfolds, deubiquitinates, and proteolytically cleaves the substrate into small peptides, recycling the ubiquitin molecules.[10][11][12]

The EGFR Signaling Pathway: A Key Regulator of Cell Fate

EGFR activation begins when a ligand, such as Epidermal Growth Factor (EGF), binds to its extracellular domain.[14] This triggers receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within its intracellular domain.[14][15] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes containing Src homology 2 (SH2) domains, such as Grb2.[1][14][16]

Recruitment of these proteins initiates multiple downstream signaling cascades critical for cell function:[14]

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily activated via the Grb2/SOS complex, this pathway leads to the activation of ERK, which translocates to the nucleus to regulate genes involved in cell proliferation and invasion.[14][15][16]

-

PI3K-AKT-mTOR Pathway: This cascade is crucial for promoting cell survival, growth, and motility by inhibiting apoptosis and stimulating protein synthesis.[3][15][16]

In many cancers, aberrant activation of these pathways due to EGFR mutations or overexpression leads to uncontrolled cell growth and resistance to apoptosis.[2][3]

This compound: Hijacking the UPS to Eliminate EGFR

Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the degradation of EGFR.[7] It consists of three key components:

-

A warhead based on gefitinib, a first-generation TKI, which binds to the kinase domain of EGFR.[7]

-

A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[7][17]

-

A flexible linker that covalently connects the warhead and the E3 ligase ligand.[7]

The mechanism of action is event-driven and catalytic.[6] The PROTAC first forms a ternary complex by simultaneously binding to both EGFR and the CRBN E3 ligase, bringing them into close proximity.[18][19] This induced proximity enables the CRBN E3 ligase to polyubiquitinate EGFR.[6] The ubiquitinated EGFR is then recognized and degraded by the 26S proteasome.[7] The PROTAC molecule is not degraded in this process and is released to induce the degradation of another EGFR protein.[18][20] Studies have confirmed that the degradation is mediated by the ubiquitin-proteasome pathway, as pretreatment with MLN4924, an inhibitor of cullin-RING E3 ligases, blocks the degradation effect.[7]

Quantitative Data Presentation

The efficacy of this compound (MS154) has been characterized through various biochemical and cellular assays.[7]

Table 1: Degradation Potency (DC₅₀) The half-maximal degradation concentration (DC₅₀) represents the concentration of the degrader required to reduce the level of the target protein by 50%.

| Cell Line | EGFR Mutation Status | DC₅₀ (nM) | Treatment Time (h) | Citation |

| HCC-827 | Exon 19 Deletion | 11 | 16 | [7] |

| H3255 | L858R | 25 | 16 | [7] |

Table 2: Binding Affinities (Kd/Ki) Binding affinity indicates the strength of the interaction between the degrader and its targets.

| Target | Ligand | Binding Affinity | Citation |

| EGFR WT | This compound | Kd = 1.8 ± 4 nM | [7] |

| EGFR L858R Mutant | This compound | Kd = 3.8 ± 5 nM | [7] |

| CRBN-DDB1 | This compound | Ki = 37 nM | [17] |

Table 3: Anti-proliferative Activity (IC₅₀) The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.

| Cell Line Type | IC₅₀ | Citation |

| BaF3 wild type and EGFR mutants | <150 nM | [17][21] |

Note: Another VHL-recruiting PROTAC, also designated compound 10 in a separate study, showed a DC₅₀ of 34.8 nM in HCC827 cells.[8] A brigatinib-based PROTAC 10 showed a DC₅₀ of 8 nM against triple-mutant EGFR.[22] This guide focuses on the CRBN-recruiting degrader MS154.

Key Experimental Protocols

Protocol 1: Western Blot for Assessing EGFR Degradation

Western blotting is a fundamental technique used to quantify the reduction in target protein levels following PROTAC treatment.[2]

Methodology

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCC-827) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified duration (e.g., 16 hours).[7]

-

Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[2][23] Scrape the cells and incubate the lysate on ice for 30 minutes. Clarify the lysate by centrifugation (14,000 x g for 15 minutes at 4°C).[2]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[23]

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[2] Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. For a large protein like EGFR (~175 kDa), use a wet transfer system (e.g., 100V for 90 minutes at 4°C) with a transfer buffer containing a low concentration of methanol (10%) to ensure efficient transfer.[2][23][24]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]

-

Antibody Incubation:

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against total EGFR (e.g., 1:1000 dilution) and a loading control like β-actin or GAPDH (e.g., 1:5000 dilution).[2]

-

Secondary Antibody: After washing the membrane with TBST, incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[2]

-

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[2]

-

Data Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the EGFR band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control.[23]

Protocol 2: Cell Viability (MTT) Assay for Determining Anti-proliferative Effects

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26]

Methodology

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[25][27]

-

Compound Treatment: Prepare serial dilutions of this compound. Replace the medium in the wells with medium containing the diluted compounds. Include vehicle control (e.g., 0.1% DMSO) and no-cell control wells.[25]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[27]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[25]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[25][26]

-

Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[25]

-

Data Analysis: Subtract the background absorbance from the no-cell control wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log concentration of the degrader to generate a dose-response curve and calculate the IC₅₀ value using appropriate software.[27]

Conclusion

This compound exemplifies a powerful strategy for targeting oncogenic proteins by co-opting the cell's endogenous ubiquitin-proteasome system. By inducing the targeted degradation of EGFR, this molecule not only inhibits downstream signaling but physically eliminates the receptor from the cell.[7] This event-driven, catalytic mechanism offers significant advantages over traditional occupancy-based inhibitors, including the potential to overcome resistance, achieve a more durable response, and target proteins previously considered "undruggable."[5][6] The data and protocols presented in this guide highlight the efficacy of this compound and provide a framework for its further investigation and the development of next-generation protein degraders.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]

- 4. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of potent epidermal growth factor receptor (EGFR) degraders by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]

- 13. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 14. ClinPGx [clinpgx.org]

- 15. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. portlandpress.com [portlandpress.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound - Immunomart [immunomart.com]

- 22. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

A Technical Deep Dive: PROTAC EGFR Degrader 10 Versus Traditional EGFR Inhibitors

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth comparison of PROTAC EGFR degrader 10 (also known as MS154) and traditional EGFR inhibitors. We will explore their distinct mechanisms of action, present comparative quantitative data, detail key experimental protocols, and visualize the underlying biological and experimental workflows.

Introduction: Evolving Strategies to Target EGFR in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC). Traditional therapeutic strategies have centered on inhibiting the kinase activity of EGFR. However, the emergence of drug resistance has necessitated the development of novel therapeutic modalities. This guide focuses on a paradigm shift from occupancy-driven inhibition to event-driven degradation, comparing traditional EGFR inhibitors with the emerging class of Proteolysis Targeting Chimeras (PROTACs), specifically focusing on this compound.

Mechanisms of Action: Inhibition vs. Degradation

Traditional EGFR inhibitors and PROTAC EGFR degraders employ fundamentally different mechanisms to counteract the oncogenic signaling driven by EGFR.

Traditional EGFR Inhibitors: Occupancy-Driven Inhibition

Traditional EGFR inhibitors, which include monoclonal antibodies and small-molecule tyrosine kinase inhibitors (TKIs), function by blocking the signaling cascade at the receptor level.

-

Monoclonal Antibodies (e.g., Cetuximab): These large molecules bind to the extracellular domain of EGFR, preventing its natural ligands from binding and activating the receptor.[1][2]

-

Tyrosine Kinase Inhibitors (TKIs) (e.g., Gefitinib, Erlotinib, Osimertinib): These small molecules penetrate the cell membrane and bind to the intracellular kinase domain of EGFR, competing with ATP. This prevents autophosphorylation and the subsequent activation of downstream pro-survival pathways.[1][2]

The efficacy of TKIs is dependent on maintaining a sufficient drug concentration to continuously occupy the EGFR active site.

This compound (MS154): Event-Driven Degradation

This compound (MS154) is a heterobifunctional molecule built on a gefitinib scaffold, which targets EGFR, linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][4][5][6] Instead of merely inhibiting EGFR, MS154 hijacks the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate the EGFR protein entirely.

The mechanism proceeds as follows:

-

Ternary Complex Formation: MS154 simultaneously binds to EGFR and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: This proximity induces the E3 ligase to tag EGFR with a chain of ubiquitin molecules.

-

Proteasomal Degradation: The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: After degradation of the target, MS154 is released and can initiate another cycle of degradation.[5]

This catalytic mode of action means that a single molecule of MS154 can lead to the destruction of multiple EGFR proteins.

References

- 1. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of gefitinib and erlotinib in advanced NSCLC and the effect of EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer with activating Epidermal Growth Factor Receptor mutation: implications for clinical practice and open issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-11… [ouci.dntb.gov.ua]

An In-depth Technical Guide on PROTAC EGFR Degrader 10 for NSCLC with EGFR Mutations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1][2] While EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of EGFR-mutant NSCLC, their long-term efficacy is often limited by the emergence of acquired resistance mutations.[3][4]

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome the limitations of traditional inhibitors.[3] These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[3] This guide focuses on PROTAC EGFR degrader 10, a von Hippel-Lindau (VHL) E3 ligase-based PROTAC, and its potential as a therapeutic agent for NSCLC harboring EGFR mutations.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the EGFR protein, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting these two moieties.[5] Its mechanism of action is a cyclical, event-driven process:

-

Ternary Complex Formation: this compound first binds to both the EGFR protein and the VHL E3 ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the EGFR protein.

-

Proteasomal Degradation: The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome.

-

Recycling: After inducing degradation, this compound is released and can engage another EGFR protein, acting in a catalytic manner.

This degradation-based mechanism offers several advantages over traditional inhibition, including the potential to eliminate both the enzymatic and scaffolding functions of the target protein and to be effective against inhibitor-resistant mutants.

Data Presentation

The following tables summarize the in vitro efficacy of this compound and related compounds in NSCLC cell lines.

Table 1: In Vitro Degradation Activity of EGFR PROTACs

| Compound | E3 Ligase Recruited | Cell Line | EGFR Mutation | DC50 (nM) |

| PROTAC 10 | VHL | HCC827 | Exon 19 Deletion | 34.8 |

| PROTAC 2 | CRBN | HCC827 | Exon 19 Deletion | 45.2 |

| P3 | VHL | HCC827 | Exon 19 Deletion | 0.51 |

| P3 | VHL | H1975 | L858R/T790M | 126.2 |

DC50: Half-maximal degradation concentration.

Table 2: In Vitro Anti-proliferative Activity of EGFR PROTACs

| Compound | E3 Ligase Recruited | Cell Line | EGFR Mutation | IC50 (nM) |

| PROTAC 10 | VHL | HCC827 | Exon 19 Deletion | 220 |

| PROTAC 2 | CRBN | HCC827 | Exon 19 Deletion | 180 |

| P3 | VHL | HCC827 | Exon 19 Deletion | 0.83 |

| P3 | VHL | H1975 | L858R/T790M | 203.01 |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthesis of VHL-based PROTACs involves the separate synthesis of the target protein ligand, the VHL ligand, and the linker, followed by their conjugation. The synthesis of a compound designated as "10" has been described in the literature, which involves a multi-step process to couple the EGFR-targeting moiety with the VHL ligand via a specific linker. For a comprehensive understanding of the synthetic strategy, researchers are directed to the supplementary information of the relevant publications.

Western Blot for EGFR Degradation

This protocol details the procedure for quantifying the degradation of EGFR in NSCLC cell lines following treatment with a PROTAC.

Materials:

-

NSCLC cell lines (e.g., HCC827)

-

This compound

-

Complete growth medium

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

Primary antibodies: Rabbit anti-EGFR, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies: anti-rabbit IgG-HRP, anti-mouse IgG-HRP

-

Enhanced Chemiluminescence (ECL) substrate

-

PVDF membrane

Procedure:

-

Cell Seeding and Treatment:

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold PBS.[3]

-

Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.[3]

-

Incubate the lysate on ice for 30 minutes, vortexing periodically.[3]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize all samples to the same protein concentration.

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[3]

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.[3]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-EGFR and anti-β-actin) overnight at 4°C.[3]

-

Wash the membrane three times with TBST.[3]

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3]

-

Quantify the band intensities using densitometry software.

-

Normalize the EGFR band intensity to the corresponding β-actin band intensity.

-

Calculate the percentage of EGFR degradation relative to the vehicle-treated control.

-

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

NSCLC cell lines

-

This compound

-

Complete growth medium

-

DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

Procedure:

-

Cell Seeding:

-

Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C or for a few hours with shaking.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

-

In Vivo Xenograft Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Female athymic nude mice (6-8 weeks old)

-

NSCLC cell line (e.g., HCC827)

-

Matrigel

-

This compound

-

Vehicle solution

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Tumor Growth Monitoring:

-

Treatment:

-

Efficacy and Toxicity Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.[1]

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for EGFR levels).

-

Mandatory Visualizations

Caption: EGFR Signaling Pathway in NSCLC.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for Evaluating EGFR Degraders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Rational Design and Synthesis of Novel Dual PROTACs for Simultaneous Degradation of EGFR and PARP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

PROTAC EGFR Degrader 10: A Technical Guide to Overcoming Acquired Resistance in EGFR-Mutant Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR). However, the emergence of acquired resistance, frequently driven by secondary mutations such as T790M and C797S, presents a significant clinical challenge. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy to overcome this resistance by inducing the targeted degradation of the EGFR protein. This technical guide provides an in-depth overview of PROTAC EGFR degrader 10, a promising agent in this class. We will delve into its mechanism of action, summarize key preclinical data, provide detailed experimental protocols for its evaluation, and visualize the underlying biological pathways.

Introduction to Acquired TKI Resistance

First and second-generation EGFR TKIs have shown significant efficacy in NSCLC patients with EGFR mutations like exon 19 deletions and L858R substitutions.[1][2] Inevitably, most patients develop resistance, with the T790M "gatekeeper" mutation accounting for a substantial portion of these cases.[1] While third-generation TKIs like osimertinib were designed to target T790M-mutant EGFR, subsequent resistance often arises through the acquisition of the C797S mutation.[3][4] This highlights the need for therapeutic modalities that can effectively eliminate the EGFR protein, irrespective of its mutational status.

PROTAC Technology: A New Paradigm in Targeted Therapy

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, EGFR), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][5] This tripartite complex formation facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[5] Unlike traditional inhibitors that require sustained occupancy of the target's active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[6]

This compound: An Overview

This compound (also known as Compound B56) is a molecule designed to induce the degradation of the epidermal growth factor receptor.[7][8][9] It utilizes a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase to mediate its effects.[7][8][9] By hijacking the cell's own protein disposal machinery, this compound offers a potential solution to overcome TKI resistance.

Mechanism of Action

The mechanism of action for this compound follows the canonical PROTAC pathway:

-

Ternary Complex Formation : The degrader simultaneously binds to EGFR and the CRBN-DDB1 E3 ubiquitin ligase complex, forming a ternary structure.

-

Ubiquitination : This proximity induces the E3 ligase to transfer ubiquitin molecules to lysine residues on the EGFR protein.

-

Proteasomal Degradation : The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome.

This process leads to the clearance of the EGFR protein from the cell, thereby abrogating its downstream signaling.

Quantitative Data

The preclinical efficacy of this compound and other notable EGFR PROTACs is summarized below. These tables provide a comparative overview of their degradation and anti-proliferative activities against various EGFR mutant cell lines.

Table 1: Degradation and Binding Affinity of this compound

| Parameter | Value | E3 Ligase Recruited | Reference(s) |

| DC50 (EGFR Degradation) | <100 nM | CRBN | [7][8][9] |

| Ki (Binding to CRBN-DDB1) | 37 nM | CRBN | [7][8][9] |

Table 2: Anti-Proliferative Activity of this compound

| Cell Line | EGFR Status | IC50 | Reference(s) |

| Ba/F3 | Wild-Type & Mutants | <150 nM | [7][8][9] |

Table 3: Comparative Degradation Efficiency (DC50) of Various EGFR PROTACs

| PROTAC | EGFR Mutant Target | DC50 (nM) | E3 Ligase | Reference(s) |

| MS39 | EGFRDel19 (HCC-827) | 5.0 | VHL | [10] |

| EGFRL858R (H3255) | 3.3 | VHL | [10] | |

| MS154 | EGFRDel19 (HCC-827) | 11 | CRBN | [10] |

| EGFRL858R (H3255) | 25 | CRBN | [10] | |

| SIAIS125 | EGFRL858R+T790M (H1975) | 30-50 | CRBN | [11] |

| EGFREx19del (PC9) | 30-50 | CRBN | [11] | |

| Compound 10 | EGFRDel19 (HCC827) | 34.8 | VHL | [12] |

| HJM-561 | EGFRDel19/T790M/C797S | 9.2 | Not Specified | [13] |

| EGFRL858R/T790M/C797S | 5.8 | Not Specified | [13] |

Table 4: Comparative Anti-Proliferative Activity (IC50) of Various EGFR PROTACs

| PROTAC | Cell Line (EGFR Status) | IC50 (nM) | Reference(s) |

| CP17 | H1975 (L858R/T790M) | 32 | Not Specified |

| HCC827 (Del19) | 1.60 | Not Specified | |

| SIAIS125 | PC9 (Del19) | 2.6 | CRBN |

| Compound 10 | HCC827 (Del19) | 220 | VHL |

| Brigatinib-based PROTAC 10 | Ba/F3 (Del19/T790M/C797S) | 20 | Not Specified |

Experimental Protocols

Western Blotting for EGFR Degradation

This protocol details the steps to quantify the degradation of EGFR in TKI-resistant NSCLC cell lines following treatment with a PROTAC.

Materials:

-

TKI-resistant NSCLC cell lines (e.g., H1975 for T790M, or engineered cells for C797S)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-EGFR, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate TKI-resistant NSCLC cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-